molecular formula C30H24BrClN2O5 B12018196 [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate CAS No. 769148-41-6

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12018196
CAS No.: 769148-41-6
M. Wt: 607.9 g/mol
InChI Key: DOSTVXNPZWKCBN-DPNNOFEESA-N
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Description

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-bromo-2-nitrobenzaldehyde, which is then subjected to a series of reactions involving hydrazine derivatives and 4-ethoxybenzoic acid. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms facilitate binding to active sites, while the ethoxy group enhances its solubility and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

  • [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)sulfonyl]amino]benzoyl]hydrazinylidene]methyl]phenyl 4-ethoxybenzoate
  • [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate
  • [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl 2-methylbenzoate

Uniqueness: The uniqueness of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, and target specificity .

Properties

CAS No.

769148-41-6

Molecular Formula

C30H24BrClN2O5

Molecular Weight

607.9 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C30H24BrClN2O5/c1-2-37-26-14-7-22(8-15-26)30(36)39-28-16-9-24(31)17-23(28)18-33-34-29(35)21-5-12-27(13-6-21)38-19-20-3-10-25(32)11-4-20/h3-18H,2,19H2,1H3,(H,34,35)/b33-18+

InChI Key

DOSTVXNPZWKCBN-DPNNOFEESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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